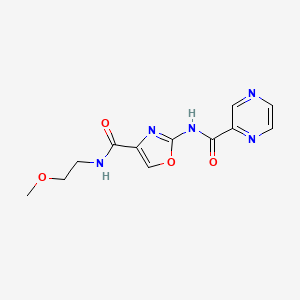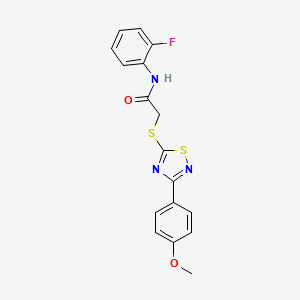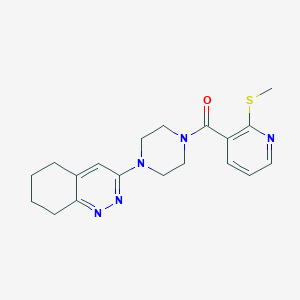
(2-(Methylthio)pyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-(Methylthio)pyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic molecule, commonly studied for its various applications in scientific research and industry. This compound is interesting due to its unique structure, which combines the chemical characteristics of pyridine, piperazine, and tetrahydrocinnoline groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, incorporating both organic and inorganic reactants. Key steps might include:
Formation of the Pyridine Derivative: : The initial stage could involve the methylation of a pyridine precursor to introduce the methylthio group.
Preparation of the Piperazine Intermediate: : This could include the cyclization of specific amines to form the piperazine ring.
Assembly of the Final Molecule: : Condensation reactions could be employed to combine the tetrahydrocinnoline derivative with the piperazine and pyridine derivatives under controlled conditions, using catalysts and solvents like dichloromethane or toluene.
Industrial Production Methods
Scaling up these reactions for industrial production would require optimization of reaction conditions, including temperature, pressure, and catalyst selection, to ensure high yield and purity. This could involve continuous flow reactors for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially involving reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions could involve agents like lithium aluminum hydride or hydrogen in the presence of palladium catalysts.
Substitution: : Nucleophilic substitution reactions are possible, particularly at the piperazine ring, using halogenated reagents.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate
Reducing agents such as lithium aluminum hydride
Halogenated reagents for substitution
Major Products
The reactions mentioned can yield a variety of products, such as hydroxylated derivatives, reduced amine compounds, or substituted piperazine rings, depending on the reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a ligand in coordination chemistry or as a building block for more complex molecules.
Biology
The compound's potential bioactivity might be explored in biological studies, possibly as an inhibitor or activator of specific enzymes or receptors.
Medicine
In medicine, there may be investigations into its potential as a therapeutic agent, given its structural similarity to known pharmacophores.
Industry
Industrially, it could find use in the development of new materials or as an intermediate in the synthesis of other chemical products.
作用機序
The mechanism of action for this compound would depend on its target application. For example, in biological systems, it might bind to a specific protein or receptor, altering its activity through conformational changes. In chemistry, it could act as a catalyst or a stabilizing agent in reactions.
類似化合物との比較
Similar Compounds
(2-(Methylthio)pyridin-3-yl)methanone
(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
Other pyridine and piperazine derivatives
Uniqueness
What sets (2-(Methylthio)pyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications, making it a valuable compound in research and industry.
特性
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-26-18-15(6-4-8-20-18)19(25)24-11-9-23(10-12-24)17-13-14-5-2-3-7-16(14)21-22-17/h4,6,8,13H,2-3,5,7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVSVYQQEONVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2704451.png)
![2-(4-chlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2704453.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide](/img/structure/B2704457.png)
![2-chloro-N-{5-[4-(propan-2-yl)phenyl]-1,3,4-thiadiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2704458.png)
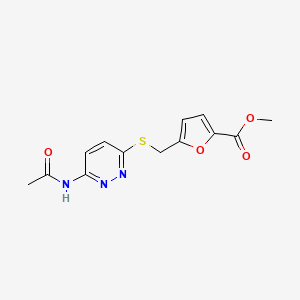
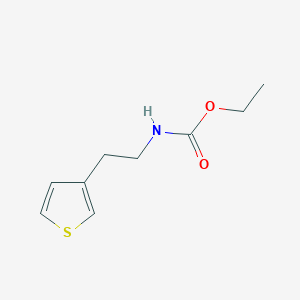
![N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2704465.png)
![N-(2-ethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2704466.png)
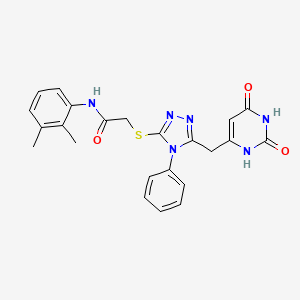
![[4-(4-Methylpiperazin-1-yl)phenyl]thiourea](/img/structure/B2704468.png)
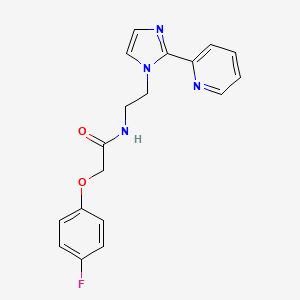
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
